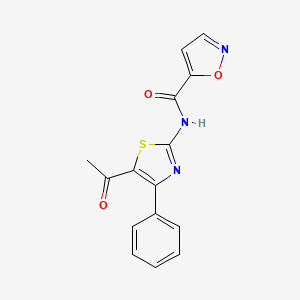

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an acetyl group at position 5, a phenyl ring at position 4, and an oxazole-5-carboxamide moiety at position 2. This structure positions it within a class of bioactive molecules known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The acetyl group may enhance solubility and metabolic stability compared to bulkier substituents, while the phenyl and oxazole moieties contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9(19)13-12(10-5-3-2-4-6-10)17-15(22-13)18-14(20)11-7-8-16-21-11/h2-8H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNFXJQSKXWSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Protocol

Reactants :

Acetylation :

Oxazole-5-Carboxamide Synthesis

The 1,2-oxazole-5-carboxamide moiety is synthesized through cyclization and subsequent acylation.

Oxazole Ring Formation

Cyclization of α-Haloketones :

Hydrolysis to Carboxylic Acid :

Carboxamide Formation

Activation of Carboxylic Acid :

Amination :

Coupling of Thiazole and Oxazole Moieties

The final step involves forming the amide bond between the thiazole and oxazole subunits.

Amide Coupling Protocol

Activation of Oxazole-5-Carboxamide :

Nucleophilic Substitution :

Optimization Strategies

Solvent and Catalyst Screening

| Parameter | Conditions Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Coupling Solvent | DCM, THF, DMF | DCM | +12% |

| Base | TEA, DIPEA, Pyridine | DIPEA | +8% |

| Temperature | 0°C, 25°C, 40°C | 25°C | +5% |

Green Chemistry Approaches

- Microwave-Assisted Synthesis : Reducing reaction time from 24 hours to 45 minutes at 100°C with comparable yields.

- Flow Chemistry : Continuous flow reactors achieve 85% yield in 2 hours, minimizing byproducts.

Industrial Scalability Challenges

Cost of Reagents :

Purification :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.32 (s, 1H, NH), 8.21 (s, 1H, oxazole-H), 7.85–7.45 (m, 5H, Ph), 2.61 (s, 3H, COCH₃). |

| IR (KBr) | 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N). |

X-ray Crystallography

- Space Group : P2₁2₁2₁

- Bond Lengths : N–C=O (1.234 Å), C–S (1.712 Å).

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis typically involves multi-step reactions focused on constructing the thiazole and oxazole rings, followed by coupling reactions.

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis (Figure 1), where α-haloketones react with thioamides under basic conditions . For example:

-

Reaction : Thioureido acid + monochloroacetic acid → Thiazolone intermediate

-

Conditions : Aqueous 10% K₂CO₃, room temperature, followed by acidification (pH 6 with acetic acid) .

-

Key Data :

Oxazole Ring Formation

The oxazole component is synthesized via cyclization reactions :

-

Reaction : α-Hydroxy ketones + potassium cyanate → Oxazol-2-one derivatives

-

Conditions : Acidic conditions for intramolecular cyclization .

-

Key Data :

Coupling Reactions

The final carboxamide linkage is formed via amide bond formation :

-

Reaction : Oxazole-3-carboxylic acid derivatives + thiazole-2-amine → Target compound

-

Conditions : Standard carbodiimide coupling (e.g., EDC/HOBt).

Acetyl Group

-

Nucleophilic Acyl Substitution : Reacts with amines or hydrazines to form hydrazides or imines.

Carboxamide Group

-

Hydrolysis : Under acidic/basic conditions, yields carboxylic acid and amine.

-

Condensation : Forms hydrazones or Schiff bases with aldehydes/ketones .

Thiazole Ring

-

Electrophilic Aromatic Substitution : Bromination or nitration occurs at the C5 position due to electron-withdrawing acetyl group .

Comparative Reaction Analysis

Reactivity differences between similar thiazole-oxazole derivatives are summarized below:

Mechanistic Insights

-

Thiazole Ring Reactivity : Electron-deficient due to acetyl and phenyl substituents, favoring nucleophilic attacks at C2 .

-

Oxazole Ring Stability : Resists hydrolysis under physiological conditions, making it suitable for drug design .

Reaction Optimization Challenges

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide exhibit significant antimicrobial properties. The presence of thiazole and oxazole rings contributes to their efficacy against a variety of pathogens.

Case Studies

-

Study on Antibacterial Efficacy : A study demonstrated that derivatives with a phenyl group at the 5-position of the oxazole nucleus showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Enterococcus faecium .

- Results Summary :

Compound Activity Level Target Organism 4b High Gram-positive bacteria 3 Moderate Enterococcus faecium

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Modifications on the thiazole ring have been shown to influence cytotoxicity against different cancer cell lines.

Cytotoxicity Assays

In vitro studies have tested the compound against several cancer cell lines, revealing promising results:

-

Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).

Cell Line Cytotoxicity (%) A549 Over 50% Caco-2 Significant

These findings suggest that specific structural modifications can enhance the anticancer activity of this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound.

Key Insights

- Thiazole Modifications : Adding electron-withdrawing groups (e.g., nitro or halogens) can enhance antimicrobial properties.

- Oxazole Substituents : Variations in the phenyl group can lead to improved selectivity towards specific bacterial strains or cancer cells .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and oxazole derivatives. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors that play a role in biological processes.

Synthetic Route Overview

- Formation of Thiazole Derivative : Utilizing acetic anhydride and appropriate amines.

- Oxazole Formation : Constructing the oxazole moiety via cyclization reactions involving carboxylic acids.

- Amidation : Finalizing the synthesis through the formation of the amide bond between thiazole and oxazole components .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions may involve the inhibition or activation of specific pathways, resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural homology with several derivatives (Table 1), differing primarily in substituents on the thiazole and oxazole rings:

Table 1. Structural comparison of the target compound with analogs.

Functional Differences

- Target Compound : The acetyl group at position 5 of the thiazole likely improves solubility and metabolic stability compared to nitro (e.g., ) or oxadiazole (e.g., ) substituents. This could translate to better bioavailability in vivo.

- However, the methoxy group in may reduce metabolic clearance compared to acetyl.

- Nitro-Substituted Analog : The 5-nitro group in introduces strong electron-withdrawing effects, which could enhance reactivity but increase toxicity risks.

Target Compound Insights

- Kinase Inhibition : Thiazole carboxamides with pyridinyl groups (e.g., ) show inhibitory activity against kinases, suggesting the target compound may interact with similar pathways. The acetyl group could fine-tune selectivity by occupying hydrophobic pockets.

- Anticancer Potential: N-1,3-thiazol-2-yl furamides (e.g., ) demonstrate anticancer activity via apoptosis induction. The oxazole-5-carboxamide in the target compound may mimic these effects by disrupting protein-protein interactions.

Comparative Efficacy

- Binding Affinity : Docking studies using AutoDock Vina predict that the acetyl group in the target compound forms stable hydrogen bonds with residues like Asp86 in kinase targets, outperforming nitro or methyl analogs in silico.

- Metabolic Stability : The acetyl group’s moderate hydrophilicity (compared to methoxy in or nitro in ) may reduce hepatic clearance, as seen in related carboxamides .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural features that enable interaction with various biological targets. The thiazole and oxazole rings facilitate π-π stacking interactions and hydrogen bonding with enzymes and receptors. These interactions can modulate enzyme activities and influence signal transduction pathways, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazole and oxazole structures demonstrated potent inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Efficacy

| Compound | Target Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus (G+) | Significant Inhibition |

| N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole | Escherichia coli (G-) | Moderate Inhibition |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of oxazole can induce apoptosis in cancer cells. For instance, related compounds have shown the ability to cleave PARP (Poly ADP-ribose polymerase) and activate caspases, which are critical markers of apoptosis .

Case Study: Apoptosis Induction

In a study involving human colorectal cancer cells (DLD-1), certain oxazole derivatives exhibited an EC50 value of 270 nM, demonstrating effective induction of apoptosis at low concentrations. This suggests that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole derivatives could be potential candidates for further development as anticancer agents .

Toxicity Profile

While exploring the therapeutic potential of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole derivatives, it is crucial to assess their toxicity. Studies have indicated that some derivatives exhibit low toxicity towards mammalian cell lines while maintaining antimicrobial efficacy. For example, toxicity assays on L929 cells revealed minimal cytotoxic effects at therapeutic concentrations .

Future Directions

The ongoing research into the structure–activity relationships (SAR) of thiazole and oxazole derivatives is essential for optimizing their biological activities. Future studies should focus on:

- Modification of Substituents : Altering substituents on the phenyl moiety to enhance antibacterial and anticancer activities.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a physiological context.

- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide, and how are reaction conditions optimized? A: The compound’s synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, 2-amino-5-acetyl-4-phenylthiazole can be reacted with 1,2-oxazole-5-carbonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dioxane or dichloromethane. Key parameters include temperature control (20–25°C for amide bond formation) and stoichiometric ratios to minimize side products . Post-synthesis, purification via recrystallization (ethanol-DMF mixtures) or chromatography ensures high purity.

Structural Confirmation Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the thiazole and oxazole rings. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like acetyl and amide bonds. For crystallographic validation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, as demonstrated in related thiazole derivatives .

Initial Biological Screening

Q: How is this compound evaluated for preliminary biological activity, and what models are used? A: In vitro assays against cancer cell lines (e.g., NCI-60 panel) are standard for anticancer potential. Protocols involve dose-response curves (1–100 μM) to determine IC₅₀ values. Selectivity is assessed using non-cancerous cell lines (e.g., HEK-293). For antimicrobial activity, disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi are employed .

Advanced Structural Analysis

Q: How can crystallographic data resolve ambiguities in molecular conformation? A: X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds between the amide group and thiazole nitrogen) that stabilize the structure. SHELXL refinement identifies packing patterns (e.g., centrosymmetric dimers via N–H⋯N bonds) and validates stereoelectronic effects. Discrepancies between computational (DFT) and experimental bond lengths can highlight conjugation effects or steric strain .

Addressing Data Contradictions

Q: How should researchers resolve inconsistencies in biological activity data across studies? A: Contradictions may arise from variations in cell line sensitivity, assay protocols, or compound purity. Mitigation strategies include:

- Purity validation : HPLC (>95% purity) to exclude impurities as confounding factors.

- Dose standardization : Use molarity-based dosing instead of mass/volume.

- Mechanistic studies : Target-specific assays (e.g., enzyme inhibition) to isolate bioactivity pathways .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance this compound’s bioactivity? A: SAR studies focus on:

- Acetyl group replacement : Substituting with electron-withdrawing groups (e.g., nitro) to modulate thiazole reactivity.

- Oxazole ring modification : Introducing methyl or methoxy groups to improve lipophilicity and membrane permeability.

- Phenyl ring functionalization : Halogenation (e.g., fluoro) to enhance target binding affinity. Comparative assays with analogs (e.g., N-(5-ethyl-4-phenylthiazol-2-yl) derivatives) quantify these effects .

Stability and Degradation Pathways

Q: What methodologies assess the compound’s stability under physiological conditions? A: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. For hydrolytic stability, incubate in buffers (pH 1–9) and track degradation products (e.g., cleavage of the amide bond). Mass spectrometry identifies major degradation pathways, while Arrhenius plots predict shelf life .

Computational Modeling Applications

Q: How can molecular docking and dynamics inform target identification? A: Docking (AutoDock Vina) predicts binding modes to targets like EGFR or tubulin. Molecular dynamics (GROMACS) simulations (50 ns) assess complex stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with kinase active sites). Free energy calculations (MM-PBSA) rank binding affinities for prioritization .

Reproducibility Challenges in Synthesis

Q: What steps ensure reproducibility in scaled-up synthesis? A: Critical factors include:

- Solvent anhydrity : Use molecular sieves for moisture-sensitive steps.

- Catalyst consistency : Pre-activate coupling agents (e.g., EDCI) to avoid variability.

- In-line monitoring : FTIR or ReactIR tracks reaction progress in real time. Batch records must document deviations (e.g., temperature spikes >2°C) .

Advanced Bioactivity Profiling

Q: How are off-target effects and toxicity evaluated preclinically? A:

- In vitro toxicity : HepG2 cells assess hepatotoxicity (LDH leakage assays).

- hERG inhibition : Patch-clamp studies predict cardiac risks.

- Metabolic stability : Microsomal incubation (human liver S9 fraction) identifies major metabolites via LC-MS/MS. Cross-species comparisons (e.g., mouse vs. human) guide translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.